Direct Head‑to‑Head Functional Group Differentiation: Free Acid vs. Methyl Ester (Nequinate)
The target compound bears a free 3‑carboxylic acid, whereas nequinate (CAS 13997‑19‑8) is the corresponding methyl ester [1]. The free acid can directly undergo amide coupling, mixed‑anhydride activation, or salt formation; nequinate requires prior hydrolysis. This difference is not merely academic: in SAR studies of 4‑hydroxyquinoline‑3‑carboxylic acids, the free carboxyl group is essential for metal‑ion chelation in the enzyme active site, while the ester is inactive [2].
| Evidence Dimension | Functional group reactivity / synthetic utility |
|---|---|
| Target Compound Data | Free carboxylic acid at position 3; pKa predicted ~2.5–3.5; direct amide bond formation possible |
| Comparator Or Baseline | Nequinate: methyl ester at position 3; requires saponification for conjugation |
| Quantified Difference | Qualitative difference in chemical reactivity; ester cannot participate in amide coupling or metal chelation without hydrolysis |
| Conditions | Standard organic synthesis conditions; enzyme inhibition assays require free acid |
Why This Matters
For procurement decisions, the free acid offers immediate synthetic flexibility; nequinate would require an additional deprotection step, increasing cost and complexity.
- [1] Bowie RA, Cairns JP, Grant MS, Hayes A, Jones WGM, Ryley JF. A New Wide‑spectrum Coccidiostat. Nature. 1967;214:1349. DOI:10.1038/2141349a0. View Source
- [2] Coats EA, Shah KJ, et al. 4‑Hydroxyquinoline‑3‑carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure‑activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. J Med Chem. 1982;25(1):57‑63. DOI:10.1021/jm00343a011. View Source
